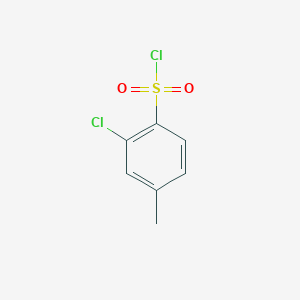

2-Chloro-4-methylbenzenesulfonyl chloride

説明

Significance of Arylsulfonyl Chlorides in Modern Synthesis and Medicinal Chemistry

Arylsulfonyl chlorides are organic compounds characterized by a sulfonyl chloride group (-SO₂Cl) attached to an aryl ring. They are highly valued as versatile intermediates in both laboratory-scale synthesis and industrial chemical production. magtech.com.cngoogle.com Their importance stems primarily from the reactivity of the sulfonyl chloride group, which is an excellent electrophile, readily reacting with a wide range of nucleophiles.

One of the most significant applications of arylsulfonyl chlorides is in the synthesis of sulfonamides. nih.govresearchgate.net The reaction of an arylsulfonyl chloride with a primary or secondary amine forms a stable sulfonamide linkage (-SO₂NR₂). This functional group is a cornerstone of medicinal chemistry. The discovery of the antibacterial properties of sulfonamide-containing compounds, known as sulfa drugs, was a landmark in medicine. nih.gov Today, the sulfonamide moiety is a common feature in a diverse array of therapeutic agents, including diuretics, anticonvulsants, and anti-tumor drugs. mdpi.com

Beyond sulfonamide formation, arylsulfonyl chlorides are precursors to other important functional groups. Their reaction with alcohols or phenols yields sulfonate esters, which are useful as leaving groups in nucleophilic substitution reactions and as protecting groups for alcohols. researchgate.netrsc.org They can also undergo Friedel-Crafts reactions with arenes to produce sulfones, a structural motif present in various polymers and biologically active molecules. wikipedia.orgrsc.org The broad reactivity and the stability of the resulting products make arylsulfonyl chlorides indispensable tools for chemists constructing complex molecular architectures. magtech.com.cn

Overview of Research Trajectories for 2-Chloro-4-methylbenzenesulfonyl Chloride

Research involving this compound focuses on its synthesis and its utility as a reagent for introducing the 2-chloro-4-methylphenylsulfonyl group into other molecules.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These identifiers are crucial for its unambiguous classification and handling in a research context.

| Property | Value |

| CAS Number | 55311-94-9 scbt.com |

| Molecular Formula | C₇H₆Cl₂O₂S scbt.com |

| Molecular Weight | 225.09 g/mol scbt.com |

| Alternate Name | 2-chloro-4-methylbenzene-1-sulfonyl chloride scbt.com |

Synthesis

The primary industrial method for producing arylsulfonyl chlorides involves the direct chlorosulfonation of an aromatic compound. wikipedia.org For this compound, the synthesis typically involves the reaction of 2-chlorotoluene (B165313) with chlorosulfonic acid (ClSO₃H). google.com In this electrophilic aromatic substitution reaction, the chlorosulfonyl group (-SO₂Cl) is introduced onto the benzene (B151609) ring. The position of substitution is directed by the existing groups on the ring.

Another established route for synthesizing arylsulfonyl chlorides is the Sandmeyer-type reaction. researchgate.netorgsyn.org This method starts with the corresponding aniline (B41778) (2-chloro-4-methylaniline), which is first converted to a diazonium salt. The diazonium salt is then treated with sulfur dioxide in the presence of a copper catalyst to yield the desired sulfonyl chloride. orgsyn.org This approach is particularly useful for creating substitution patterns that are not easily accessible through direct electrophilic substitution.

Reactions

As a typical arylsulfonyl chloride, the research applications of this compound are dominated by its reactions with nucleophiles. Its most common application is in the synthesis of specialized sulfonamides. By reacting it with various primary or secondary amines, researchers can create a library of N-substituted 2-chloro-N-aryl/alkyl-4-methylbenzenesulfonamides. researchgate.net These compounds are often synthesized for evaluation as potential biologically active agents, leveraging the established importance of the sulfonamide scaffold in drug discovery.

Furthermore, it is used in the preparation of sulfonate esters. The reaction with various phenols or alcohols in the presence of a base yields the corresponding 2-chloro-4-methylbenzenesulfonate esters. researchgate.net These esters can serve as intermediates in further synthetic steps.

Structure

3D Structure

特性

IUPAC Name |

2-chloro-4-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O2S/c1-5-2-3-7(6(8)4-5)12(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWFLSLOCDIEDGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00302374 | |

| Record name | 2-chloro-4-methylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55311-94-9 | |

| Record name | 55311-94-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150518 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-4-methylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-methylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 2-Chloro-4-methylbenzenesulfonyl Chloride

Chlorosulfonation of Precursor Aromatic Systems

The most direct and widely employed method for the synthesis of this compound is the electrophilic aromatic substitution of 3-chlorotoluene (B144806) using chlorosulfonic acid. This reaction introduces the chlorosulfonyl group (-SO₂Cl) directly onto the aromatic ring. The substitution pattern is governed by the directing effects of the existing chloro and methyl substituents.

The efficiency and selectivity of the chlorosulfonation of 3-chlorotoluene are highly dependent on the reaction conditions. Key parameters that are typically optimized include the molar ratio of reactants, reaction temperature, and reaction time. An excess of chlorosulfonic acid is generally used to serve as both the reactant and the solvent, driving the reaction towards completion.

The reaction is typically initiated at a low temperature, often around 0-5 °C, to control the initial exothermic reaction. The temperature is then gradually raised and maintained at a specific point, for instance, 40-50 °C, for a set duration to ensure complete conversion. The progress of the reaction is often monitored using techniques like gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the reaction mixture is carefully quenched by pouring it onto ice, which precipitates the crude sulfonyl chloride product. The product is then isolated by filtration and purified, often by recrystallization from a suitable solvent.

| Parameter | Typical Range/Value | Purpose |

| Reactant Ratio (Chlorosulfonic Acid : 3-Chlorotoluene) | 3:1 to 5:1 molar ratio | To ensure complete conversion and act as a solvent. |

| Initial Temperature | 0-10 °C | To control the initial exothermic reaction. |

| Reaction Temperature | 40-60 °C | To promote the reaction to completion. |

| Reaction Time | 2-6 hours | To ensure maximum yield of the desired product. |

| Quenching | Poured onto crushed ice | To precipitate the product and decompose excess chlorosulfonic acid. |

This table represents a generalized summary of typical reaction conditions for the chlorosulfonation of substituted toluenes and may be adapted for the specific synthesis of this compound.

The chlorosulfonation of an aromatic compound like 3-chlorotoluene proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The electrophile in this reaction is the chlorosulfonium ion (SO₂Cl⁺), which is generated from the autoionization of chlorosulfonic acid. stackexchange.comchempedia.info

The reaction mechanism can be summarized in the following steps:

Formation of the electrophile: Two molecules of chlorosulfonic acid react to form the chlorosulfonium ion (SO₂Cl⁺), a chloride ion, and a hydronium ion.

Electrophilic attack: The electron-rich aromatic ring of 3-chlorotoluene attacks the electrophilic sulfur atom of the chlorosulfonium ion. This attack is directed by the existing substituents on the ring. The methyl group is an ortho-, para-director, while the chlorine atom is also an ortho-, para-director, albeit a deactivating one. The incoming chlorosulfonyl group is directed to the position that is para to the methyl group and ortho to the chlorine atom, which is the C4 position. This leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

Deprotonation: A base, typically the chloride ion or another molecule of chlorosulfonic acid, removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring and yielding the final product, this compound. stackexchange.comchempedia.info

The chlorosulfonation of aromatic compounds is often highly exothermic and can generate corrosive byproducts, posing challenges for large-scale production in traditional batch reactors. Continuous flow chemistry offers a safer and more efficient alternative for the synthesis of aryl sulfonyl chlorides. researchgate.netnih.govresearchgate.net

In a continuous flow setup, reactants are continuously pumped through a heated and pressurized tube or a series of continuous stirred-tank reactors (CSTRs). nih.govajinomoto.com This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction yields, higher purity, and enhanced safety. The small reaction volume at any given time in a flow reactor minimizes the risks associated with thermal runaways. Furthermore, the automation of continuous processes can lead to significant improvements in process consistency and reliability for the large-scale manufacturing of compounds like this compound. nih.gov

| Feature | Benefit in Continuous Flow Chlorosulfonation |

| Precise Temperature Control | Minimizes side reactions and improves product selectivity. |

| Enhanced Mixing | Increases reaction rates and improves heat transfer. |

| Small Reaction Volume | Enhances safety by minimizing the risk of thermal runaway. |

| Automation | Improves process consistency and reduces manual handling of hazardous materials. |

| Scalability | Production can be easily scaled by extending the operation time or using larger reactors. |

This table highlights the general advantages of continuous flow chemistry for chlorosulfonation reactions.

Preparation from 4-methylbenzenesulfonyl chloride via chlorination

An alternative synthetic route to this compound involves the direct chlorination of 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride). This method introduces a chlorine atom onto the aromatic ring of the already formed sulfonyl chloride.

This electrophilic aromatic substitution is typically carried out using a chlorinating agent, such as chlorine gas, in the presence of a Lewis acid catalyst like iron(III) chloride or iodine. The reaction conditions, including the choice of solvent and temperature, are crucial for achieving good selectivity and yield. The methyl group at the para-position directs the incoming chlorine atom to the ortho position (C2).

A related process is described in a patent for the preparation of 2-chloro-4-methylsulfonyltoluene, where 4-methylsulfonyltoluene is chlorinated in the presence of iron and iodine catalysts at elevated temperatures. google.comgoogle.com While not identical, this suggests a feasible pathway for the direct chlorination of the corresponding sulfonyl chloride.

Oxidative Chlorination of Thiols to Sulfonyl Chlorides

A third synthetic strategy involves the oxidative chlorination of the corresponding thiol, 2-chloro-4-methylbenzenethiol. This method transforms the thiol group (-SH) into a sulfonyl chloride group (-SO₂Cl) in a single step.

This transformation can be achieved using various oxidizing and chlorinating agents. A common and effective reagent system is a combination of an oxidizing agent, such as hydrogen peroxide (H₂O₂), and a source of chlorine, like thionyl chloride (SOCl₂) or N-chlorosuccinimide (NCS). nih.govgoogle.comgoogle.com The reaction is typically carried out in a suitable solvent at controlled temperatures.

The proposed mechanism for this reaction often involves the initial oxidation of the thiol to a disulfide, which is then further oxidized and chlorinated to form the sulfonyl chloride. nih.gov This method is advantageous due to its often mild reaction conditions and the use of readily available reagents.

Deoxychlorination-Fluorination or Direct Deoxyfluorination of Sulfonic Acids

The direct conversion of sulfonic acids to sulfonyl chlorides is a fundamental transformation in organic synthesis, effectively a deoxychlorination process where a hydroxyl group is substituted by a chlorine atom. While traditional methods often rely on harsh reagents like thionyl chloride or phosphorus pentachloride, recent advancements have introduced milder and more efficient chlorinating agents. organic-chemistry.orgresearchgate.net

One such notable reagent is 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC). organic-chemistry.org This agent facilitates the conversion of a wide range of sulfonic acids, including aromatic and aliphatic variants, into their corresponding sulfonyl chlorides in excellent yields. lookchem.com The reactions are typically conducted under mild, solvent-free conditions at room temperature, which presents a significant advantage over older methods that require harsh conditions and often result in lower yields and the use of hazardous solvents. thieme-connect.com The methodology demonstrates high efficiency, cost-effectiveness, and simple isolation of the final product. organic-chemistry.org Functional groups such as ether, halo, and nitro groups are well-tolerated under these conditions, showcasing the chemoselectivity of the procedure. lookchem.com

The proposed mechanism for the reaction with TAPC involves the initial condensation of the sulfonic acid with TAPC to form a reactive intermediate. Subsequent nucleophilic attack by a chloride anion on this intermediate yields the desired sulfonyl chloride and a byproduct that can also act as a promoter for the reaction, continuing the catalytic cycle. lookchem.com Comparative studies have shown that TAPC is superior to other reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) in terms of both reaction times and yields. thieme-connect.com

Table 1: Conversion of Various Sulfonic Acids to Sulfonyl Chlorides using TAPC

| Entry | Sulfonic Acid Substrate | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | 4-Methylbenzenesulfonic acid | 1 | 98 |

| 2 | 4-Methoxybenzenesulfonic acid | 2 | 97 |

| 3 | 4-Chlorobenzenesulfonic acid | 1 | 98 |

| 4 | 4-Bromobenzenesulfonic acid | 1 | 97 |

| 5 | 4-Nitrobenzenesulfonic acid | 3 | 95 |

| 6 | Benzenesulfonic acid | 1 | 98 |

| 7 | 2-Naphthalenesulfonic acid | 2 | 96 |

| 8 | Methanesulfonic acid | 2 | 95 |

| 9 | 1-Pentanesulfonic acid | 2 | 94 |

| 10 | Cyclohexanesulfonic acid | 3 | 93 |

Conversion of Primary Sulfonamides to Sulfonyl Chlorides

The transformation of primary sulfonamides into sulfonyl chlorides represents a significant synthetic strategy, repurposing a functional group often considered a synthetic endpoint into a versatile electrophilic intermediate. orgsyn.org This conversion allows for the late-stage functionalization of complex molecules, a highly desirable feature in medicinal chemistry and drug discovery. nih.govnih.gov

Pyrylium (B1242799) Salt-Mediated Activation of Sulfonamides

A recently developed, highly effective method for this transformation utilizes a pyrylium salt, specifically Pyry-BF4, as an activating agent. nih.govresearchgate.net This approach provides a simple, practical, and robust route to sulfonyl chlorides from primary sulfonamides under mild conditions. nih.gov The reaction is typically carried out in the presence of a simple and inexpensive chloride source, such as magnesium chloride (MgCl2). nih.gov

The key to this methodology is the ability of the pyrylium salt to activate the otherwise poorly nucleophilic NH2 group of the sulfonamide. nih.govresearchgate.net This activation facilitates the substitution of the amino group to form the highly electrophilic sulfonyl chloride. researchgate.net One of the major advantages of this protocol is its high chemoselectivity and tolerance for a wide array of sensitive functional groups, which permits the derivatization of densely functionalized and complex sulfonamides that would be incompatible with traditional, harsher methods. nih.govnih.gov The reaction proceeds smoothly with both aryl and alkyl sulfonamides, regardless of electronic or steric effects on the substrate. nih.gov This method not only allows for the synthesis of sulfonyl chlorides but also enables the formation of other complex sulfonamides, sulfonates, sulfides, and sulfonyl fluorides by engaging various nucleophiles in the transformation. nih.govresearchgate.net

Table 2: Pyrylium Salt-Mediated Synthesis of Sulfonyl Chlorides from Primary Sulfonamides

| Entry | Sulfonamide Substrate | Yield of Sulfonyl Chloride (%) |

|---|---|---|

| 1 | 4-Methylbenzenesulfonamide | 98 |

| 2 | 4-Fluorobenzenesulfonamide | 80 |

| 3 | 4-(Trifluoromethyl)benzenesulfonamide | 75 |

| 4 | 2-Methylbenzenesulfonamide | 99 |

| 5 | 3-Methoxybenzenesulfonamide | 99 |

| 6 | 4-Methoxybenzenesulfonamide | 99 |

| 7 | Benzenesulfonamide | 99 |

| 8 | Methanesulfonamide | 94 |

| 9 | Ethanesulfonamide | 95 |

| 10 | tert-Butylsulfonamide | 99 |

Novel and Green Chemistry Approaches in Synthesis

Sustainable Practices in Sulfonyl Chloride Synthesis

A cornerstone of green chemistry in sulfonyl chloride synthesis is the replacement of traditional, hazardous chlorinating agents like chlorine gas with safer, more manageable alternatives. organic-chemistry.orgorganic-chemistry.org N-chlorosuccinimide (NCS) has emerged as a prominent reagent in this context. organic-chemistry.org The oxidative chlorination of various thiol derivatives using a combination of NCS and dilute hydrochloric acid provides a smooth and controlled reaction, affording sulfonyl chlorides in good to excellent yields. organic-chemistry.orgresearchgate.net This method is noted for its practicality and safety, with the water-soluble byproduct, succinimide (B58015), being easily removable. organic-chemistry.org

Another sustainable strategy involves the synthesis of sulfonyl chlorides from S-alkylisothiourea salts, which are odorless and readily prepared from inexpensive starting materials like alkyl halides and thiourea. organic-chemistry.org The chlorosulfonation of these salts using NCS proceeds efficiently under mild conditions. organic-chemistry.orgresearchgate.net A significant advantage of this method is the ability to recycle the succinimide byproduct back into NCS using sodium hypochlorite, making the process more sustainable for large-scale synthesis. organic-chemistry.org

Furthermore, environmentally benign, metal-free methods have been developed for the synthesis of sulfonyl chlorides from thiols. rsc.org One such approach utilizes ammonium (B1175870) nitrate (B79036) in the presence of an aqueous solution of HCl and oxygen as the terminal oxidant. rsc.org This system avoids the use of toxic metals and reduces the generation of hazardous waste. rsc.org The use of sustainable solvents is also a key aspect of green synthesis. For instance, the oxidative chlorination of thiols to sulfonyl chlorides can be achieved using sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) as an efficient oxidant in environmentally friendly solvents like water or ethanol. researchgate.netrsc.org

Reactivity and Reaction Mechanisms

Electrophilic Nature of the Sulfonyl Chloride Moiety

The sulfonyl chloride group is characterized by a sulfur atom in a high oxidation state (+6), bonded to two highly electronegative oxygen atoms and a chlorine atom. This arrangement results in a significant partial positive charge on the sulfur atom, rendering it highly electrophilic. wikipedia.org This electrophilicity is the driving force for its reactions with a wide array of nucleophiles. The electron-withdrawing nature of the chlorine and oxygen atoms enhances the sulfur atom's susceptibility to nucleophilic attack. Consequently, 2-chloro-4-methylbenzenesulfonyl chloride readily participates in reactions where the sulfonyl chloride group is targeted by electron-rich species. mdpi.com

Nucleophilic Substitution Reactions

The primary mode of reaction for this compound is nucleophilic substitution at the sulfonyl sulfur atom. In these reactions, a nucleophile attacks the electrophilic sulfur, leading to the displacement of the chloride ion, which is a good leaving group. utexas.edusydney.edu.au This process generally proceeds via a concerted Sₙ2-like mechanism or a stepwise addition-elimination pathway. mdpi.comnih.gov

One of the most significant applications of this compound is its reaction with primary and secondary amines to form sulfonamides. nih.govlibretexts.org This reaction is robust and typically proceeds rapidly, often in the presence of a base to neutralize the hydrochloric acid byproduct. rsc.orgresearchgate.net The reaction mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the stable sulfonamide linkage. rsc.org

Sulfonamides are a critical class of compounds in medicinal chemistry, and this reaction provides a direct route to their synthesis. nih.gov The versatility of this reaction allows for the preparation of a diverse library of sulfonamide derivatives by varying the amine component.

Table 1: Examples of Sulfonamide Formation

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | Primary Amine (R-NH₂) | N-Alkyl-2-chloro-4-methylbenzenesulfonamide |

| This compound | Secondary Amine (R₂NH) | N,N-Dialkyl-2-chloro-4-methylbenzenesulfonamide |

| This compound | Aniline (B41778) | N-Phenyl-2-chloro-4-methylbenzenesulfonamide |

In a similar fashion to amines, alcohols and phenols react with this compound to produce sulfonate esters. wikipedia.org This reaction, known as sulfonylation, is also typically carried out in the presence of a base, such as pyridine, to scavenge the HCl formed. youtube.com The oxygen atom of the hydroxyl group acts as the nucleophile, attacking the sulfur center of the sulfonyl chloride. vaia.com

Sulfonate esters are valuable intermediates in organic synthesis, as the sulfonate group is an excellent leaving group, often compared to halides. vaia.com This property allows for subsequent nucleophilic substitution or elimination reactions at the carbon atom attached to the sulfonate oxygen. A variety of phenols with both electron-donating and electron-withdrawing substituents can be reacted to form the corresponding arylsulfonates in good to excellent yields. researchgate.netresearchgate.net

Table 2: Examples of Sulfonate Ester Formation

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | Methanol | Methyl 2-chloro-4-methylbenzenesulfonate |

| This compound | Phenol | Phenyl 2-chloro-4-methylbenzenesulfonate |

| This compound | 2-Chlorophenol | 2-Chlorophenyl 2-chloro-4-methylbenzenesulfonate |

Thiols (mercaptans) can react with this compound to yield thiosulfonates. uantwerpen.be In this reaction, the sulfur atom of the thiol acts as the nucleophile, attacking the electrophilic sulfur of the sulfonyl chloride. researchgate.net Thiosulfonates are an interesting class of organosulfur compounds and have applications in various fields of chemistry. uantwerpen.be This reaction provides a direct method for the formation of the S-S(O)₂ linkage. researchgate.net

Radical Reactions Involving this compound

While the chemistry of sulfonyl chlorides is dominated by ionic reactions, they can also participate in radical reactions under specific conditions. magtech.com.cn The S-Cl bond can undergo homolytic cleavage upon initiation by heat, light, or a radical initiator to generate a sulfonyl radical (R-SO₂•) and a chlorine radical (Cl•). youtube.com These sulfonyl radicals can then engage in various radical processes, such as addition to alkenes and alkynes. magtech.com.cn For instance, in atom transfer radical addition (ATRA) reactions, a transition metal catalyst can facilitate the formation of a sulfonyl radical from a sulfonyl chloride, which then adds to an unsaturated bond. researchgate.net

Annulation Reactions

Sulfonyl chlorides, including this compound, can be utilized in annulation reactions to construct cyclic systems. magtech.com.cn These reactions often proceed through mechanisms involving the versatile reactivity of the sulfonyl chloride group. For example, they can participate in [2+2] cycloadditions with certain unsaturated compounds. magtech.com.cn The specific pathways can be complex and may involve either ionic or radical intermediates, depending on the reaction conditions and substrates involved.

Ionic Reactions

The reactivity of this compound in ionic reactions is primarily characterized by nucleophilic substitution at the electron-deficient sulfur atom of the sulfonyl chloride group. The chlorine atom acts as a good leaving group, facilitating the attack of various nucleophiles. The presence of the chloro and methyl groups on the benzene (B151609) ring influences the reactivity of the sulfonyl chloride group through electronic effects.

One of the most common ionic reactions involving this compound is its reaction with amines to form sulfonamides. This reaction is a cornerstone in the synthesis of a wide array of biologically active compounds. The general mechanism involves the nucleophilic attack of the amine on the sulfur atom, followed by the elimination of a chloride ion. Typically, a base is used to neutralize the hydrogen chloride formed during the reaction. researchgate.netresearchgate.net

Another significant ionic reaction is hydrolysis, where water acts as the nucleophile. The hydrolysis of aromatic sulfonyl chlorides, including this compound, generally proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. rsc.orgnih.gov The reaction rate is influenced by the pH of the medium. rsc.org In neutral or acidic conditions, water is the attacking nucleophile, while under alkaline conditions, the more potent hydroxide (B78521) ion is the nucleophile, leading to a faster reaction rate. The hydrolysis of arylsulfonyl chlorides can proceed through two pathways within the SAN mechanism: one involving a cyclic intermediate with a pentacoordinate sulfur atom and another through an anionic intermediate. researchgate.net

The table below summarizes the typical ionic reactions of this compound.

| Nucleophile | Product | Reaction Type |

| Amines (R-NH₂) | N-substituted-2-chloro-4-methylbenzenesulfonamide | Nucleophilic Substitution |

| Water (H₂O) | 2-Chloro-4-methylbenzenesulfonic acid | Hydrolysis (Nucleophilic Substitution) |

| Alcohols (R-OH) | 2-Chloro-4-methylbenzenesulfonate ester | Esterification (Nucleophilic Substitution) |

Role as a Precursor for Sulfenes, Sulfonyl, Sulfenyl, Aryl, and Fluorinated Alkyl Groups

This compound serves as a versatile precursor for the introduction of various functional groups in organic synthesis. magtech.com.cn Its reactivity allows it to be a source of sulfenes, sulfonyl, sulfenyl, aryl, and even fluorinated alkyl moieties under specific reaction conditions.

Sulfenes: While not directly isolated, sulfenes (R₂C=SO₂) are highly reactive intermediates that can be generated from sulfonyl chlorides upon treatment with a base. In the case of this compound, if there were α-hydrogens on an alkyl chain attached to the sulfonyl group, it could potentially form a sulfene. However, as an arylsulfonyl chloride, its primary role in generating sulfene-like reactivity would be in specific cycloaddition reactions.

Sulfonyl Group: The most direct application of this compound is as a source of the 2-chloro-4-methylphenylsulfonyl group. This is evident in its reactions with nucleophiles like amines, alcohols, and phenols to form sulfonamides, sulfonate esters, and arylsulfonates, respectively. researchgate.netresearchgate.net Furthermore, it can be used in palladium-catalyzed coupling reactions with arylboronic acids to synthesize unsymmetrical diaryl sulfones. organic-chemistry.org

Sulfenyl Group: Although less common, arylsulfonyl chlorides can be used as a source of sulfenyl groups. For instance, in the presence of a reducing agent like triphenylphosphine, arylsulfonyl chlorides can act as a sulfur source for the regioselective sulfenylation of glycals, leading to the formation of C2-thioaryl glycosides. rsc.org

Aryl Group: Under certain catalytic conditions, the entire 2-chloro-4-methylphenyl group can be transferred. Palladium-catalyzed reactions have been developed for the C-H arylation of heteroarenes using arylsulfonyl chlorides as the arylating agent. researchgate.net This demonstrates the potential of this compound to act as an aryl precursor.

Fluorinated Alkyl Groups: this compound can be a precursor for the synthesis of sulfonyl fluorides, which are important reagents in their own right and can be used to introduce fluorinated moieties. The conversion of sulfonyl chlorides to sulfonyl fluorides can be achieved through a simple and mild direct chloride/fluoride exchange using reagents like potassium fluoride. organic-chemistry.orgmdpi.com

The following table provides an overview of the precursor roles of this compound.

| Functional Group Generated | Reaction Type | Key Reagents/Conditions |

| Sulfonyl | Nucleophilic Substitution | Amines, Alcohols, Phenols |

| Sulfonyl | Palladium-catalyzed cross-coupling | Arylboronic acids |

| Sulfenyl | Reductive sulfenylation | Triphenylphosphine |

| Aryl | Palladium-catalyzed C-H arylation | Heteroarenes, Palladium catalyst |

| Sulfonyl Fluoride (precursor to fluorinated groups) | Halogen Exchange | Potassium fluoride |

Advanced Applications in Organic Synthesis

Employment in Covalent Inhibitor Discovery

Covalent inhibitors are a class of drugs that form a permanent, irreversible bond with their target protein, leading to a long-lasting therapeutic effect. While sulfonyl chlorides can be used to synthesize molecules that act as covalent inhibitors, a detailed review of the available scientific literature did not yield specific examples of 2-Chloro-4-methylbenzenesulfonyl chloride being directly employed in the discovery or synthesis of covalent inhibitors.

Role in Medicinal Chemistry and Drug Discovery

In the broader context of medicinal chemistry, this compound serves as a versatile building block. Its structural features, including the chloro and methyl substituents on the benzene (B151609) ring, can be utilized to synthesize a variety of substituted sulfonamides. These modifications can influence the physicochemical properties and biological activity of the final compounds.

The synthesis of complex drug molecules often involves multiple steps, utilizing various chemical intermediates to construct the final active pharmaceutical ingredient.

Sulfasalazine is a medication used to treat inflammatory bowel disease and rheumatoid arthritis. Extensive searches of chemical synthesis literature and patents did not reveal any established synthetic routes for Sulfasalazine that utilize this compound as a starting material or intermediate.

Sildenafil is a widely known medication used to treat erectile dysfunction and pulmonary arterial hypertension. The common industrial synthesis of Sildenafil involves the creation of a different sulfonyl chloride intermediate through the chlorosulfonation of a precursor molecule. The available literature does not indicate the use of this compound in the synthesis of Sildenafil.

Quinoxaline derivatives are a class of compounds that have been investigated for their potential antibacterial properties. While the synthesis of some quinoxaline-based antibacterial agents involves the incorporation of a sulfonamide group, there is no specific mention in the reviewed literature of this compound being used to synthesize these particular compounds.

Sulfonamides represent a significant class of compounds with anticancer (antineoplastic) activity. Although numerous studies describe the synthesis of novel sulfonamides with potential as cancer therapeutics, the direct use of this compound in the synthesis of antineoplastic agents is not prominently featured in the available scientific literature. Research in this area often employs a variety of other substituted benzenesulfonyl chlorides to generate diverse libraries of compounds for biological screening. mdpi.com

Data Tables

Table 1: Research Findings on the Applications of this compound

| Application | Research Findings |

| Covalent Inhibitor Discovery | No specific examples found in the literature. |

| Synthesis of Sulfasalazine | Not identified as a precursor or intermediate. |

| Synthesis of Sildenafil | Not utilized in the established synthetic routes. |

| Synthesis of Antibacterial Quinoxaline | No specific examples of its use were found. |

| Synthesis of Antineoplastic Sulfonamides | Not prominently featured as a key building block. |

Synthesis of Drug Targets and Intermediates

Synthesis of Anti-tumor Drugs

While direct synthesis of commercial anti-tumor drugs using this compound is not extensively documented in publicly available literature, its utility is demonstrated through the synthesis of structurally related compounds with potential anticancer activity. A notable example is the synthesis of N-substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines. mdpi.com These compounds have been designed as molecular hybrids, combining the structural features of chalcone (B49325) and a sulfonamide moiety. mdpi.com

In studies, these synthesized sulfonamides have shown high activity against breast and colon cancer cell lines, with IC50 values in the range of 2.5–5 μM. mdpi.com Furthermore, these compounds exhibited greater cytotoxicity against cancer cells compared to healthy human keratinocyte cell lines. mdpi.com This research underscores the potential of benzenesulfonyl chloride derivatives, including this compound, as scaffolds for the development of novel anti-tumor agents. The general approach involves the reaction of the sulfonyl chloride with a suitable amine or guanidine (B92328) derivative to form the core sulfonamide structure, which can then be further modified to enhance its therapeutic properties.

Another class of compounds, diaryl acylsulfonamides, are recognized as potent antitumor agents. The synthesis of compounds like 2-chloro-N-(4-methylbenzoyl)benzenesulfonamide demonstrates the role of substituted benzenesulfonyl chlorides in creating molecules with potential applications in cancer therapy. nih.gov

Synthesis of 2-chloro-4-methylsulfonamide benzylamine (B48309)

The synthesis of 2-chloro-4-methylsulfonamide benzylamine can be achieved through a two-step process analogous to the preparation of N-benzyl-4-methylbenzenesulfonamides. dntb.gov.uansf.gov The methodology involves the initial reaction of this compound with benzylamine. This reaction, typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, forms the N-benzyl-2-chloro-4-methylbenzenesulfonamide intermediate.

Subsequent selective reduction of the sulfonamide group to the corresponding amine would yield the target compound, 2-chloro-4-methylsulfonamide benzylamine. This synthetic strategy highlights the utility of this compound as a precursor for the generation of substituted sulfonamides, which are important intermediates in medicinal chemistry.

A general synthetic scheme for a related compound, N-allyl-N-benzyl-4-methylbenzenesulfonamide, involves a two-step process. First, 4-methylbenzenesulfonyl chloride is treated with a primary amine to form the corresponding sulfonamide. This is followed by benzylation of the sulfonamide to yield the final product. nsf.gov A similar approach could be adapted for the synthesis of 2-chloro-4-methylsulfonamide benzylamine.

Modulators of PPARγ Receptor Activity

Peroxisome proliferator-activated receptor gamma (PPARγ) is a key therapeutic target for a variety of metabolic diseases. nih.govnih.gov While direct evidence for this compound in the synthesis of PPARγ modulators is limited in the available literature, the broader class of substituted benzenesulfonamides has been explored for this purpose. For instance, a structurally related compound, 2-chloro-N-(3-chloro-4-((5-chlorobenzo[d]thiazol-2-yl)thio)phenyl)-4-(trifluoromethyl)benzenesulfonamide, has been identified as a partial agonist of PPARγ. This molecule has been shown to bind to both the orthosteric and an allosteric site on the receptor.

The synthesis of such complex molecules often involves the coupling of a substituted benzenesulfonyl chloride with a suitable amine-containing fragment. Although this example features a trifluoromethyl group instead of a methyl group, it demonstrates the principle that the 2-chloro-benzenesulfonyl chloride scaffold can be a key component in the design of molecules that modulate the activity of important biological targets like PPARγ.

Development of Targeted Covalent Inhibitors

Targeted covalent inhibitors (TCIs) are a class of therapeutic agents that form a permanent covalent bond with their biological target, leading to enhanced potency and duration of action. nih.gov The sulfonyl chloride moiety of this compound can serve as a precursor to "warheads" used in TCIs. While the sulfonyl chloride itself is highly reactive, it can be converted to less reactive, more tunable electrophiles such as sulfonyl fluorides.

Sulfonyl fluorides have been shown to react with nucleophilic amino acid residues like cysteine, lysine, tyrosine, and serine within protein binding sites. nih.gov Therefore, this compound can be considered a valuable starting material for the synthesis of novel TCIs. The development of such inhibitors involves designing a molecule that selectively directs the sulfonyl-based electrophile to the desired protein target, where it can then form a covalent linkage. For example, 2-sulfonylpyrimidines have been identified as a class of potent covalent inhibitors against S. aureus sortase A, targeting the active site cysteine. frontiersin.org

Ligation Chemistry in Chemical Biology

Ligation chemistry refers to the joining of two molecular fragments to create a larger, more complex molecule. While specific applications of this compound in native chemical ligation are not well-documented, the reactivity of the sulfonyl chloride group makes it potentially useful in bioconjugation reactions. nih.gov This could involve the selective reaction of the sulfonyl chloride with a nucleophilic group on a biomolecule, such as an amine or a thiol, to form a stable sulfonamide or sulfonate ester linkage. Such reactions are fundamental in creating probes, imaging agents, and other tools for studying biological systems.

Labeling of RNA and Carbohydrates

The functionalization and labeling of biomolecules like RNA and carbohydrates are crucial for understanding their biological roles. Sulfonyl chlorides have emerged as a class of reagents for such modifications. Recent studies have shown that small-molecule sulfonyl species can react with the 2′-OH groups of RNA, providing a new method for RNA functionalization and structure mapping.

Furthermore, carbohydrate sulfonyl chlorides have been utilized as a facile method for glycoconjugation. This approach allows for the synthesis of glycosylated molecules with potential therapeutic applications. The electron-withdrawing nature of the sulfonyl linkage can also stabilize otherwise labile conjugates. These findings suggest that this compound could be a valuable reagent for the development of novel probes and conjugates for studying RNA and carbohydrates.

Applications in Materials Science

The reactivity of the sulfonyl chloride group also lends itself to applications in materials science, particularly in the synthesis of functional polymers and photoresist materials.

Styrene-4-sulfonyl chloride, a related compound, is used as a monomer or co-monomer to introduce sulfonyl groups into polymer chains. mdpi.com This incorporation can significantly alter the physical and chemical properties of the resulting materials, such as their thermal stability and solubility. Similarly, this compound can be used to modify polymers or as a building block for the synthesis of specialty polymers with tailored properties.

In the field of microelectronics, sulfonyl chlorides are used in the formulation of positive photoresist compositions. These materials are used to create the intricate patterns on semiconductor wafers. The sulfonyl chloride derivatives can act as photosensitive components or as additives that modify the dissolution properties of the photoresist film upon exposure to light. For instance, arylsulfonyl halides are used to form mixed esters with phenolic compounds, which are key components of some photoresist formulations.

Synthesis of Polymers

Aromatic sulfonyl chlorides are known to participate in various polymerization reactions, acting as important monomers or modifying agents to introduce specific functionalities into the polymer backbone. In the context of polymer chemistry, benzenesulfonyl chloride and its derivatives can function as chain transfer agents in radical polymerization processes, which allows for the control of the polymer's molecular weight.

Furthermore, the introduction of sulfonyl chloride groups onto a polymer backbone, a process known as sulfochlorination, is a key step in the synthesis of functional polymers. For instance, chlorosulfonated poly(arylene ether sulfone) is a soluble precursor that can be subsequently demethylated and hydrolyzed to create sulfonated polymers with hydroxyl groups. rsc.org These resulting polymers can exhibit strong intermolecular hydrogen bonds, leading to enhanced properties such as high proton conductivity, which is crucial for applications like proton exchange membranes. rsc.org Given its structure, this compound could potentially be utilized in similar polymerization or modification strategies to impart specific thermal or chemical resistance properties to the resulting polymers.

Development of Monomers for Fuel Cells (e.g., PFSI Monomers)

The development of efficient and durable proton exchange membranes (PEMs) is a critical area of research for fuel cell technology. Perfluoroalkyl arylsulfonimide (PFSI) polymers are considered promising materials for these membranes due to their potential for high proton conductivity and stability. The synthesis of the monomers for these polymers often involves the use of aryl sulfonyl chlorides.

While direct utilization of this compound in the synthesis of PFSI monomers is not explicitly detailed in available research, the general synthetic routes for such monomers often rely on the reactivity of the sulfonyl chloride group. For example, the synthesis of sulfonated poly(arylene ether sulfone) with hydroxyl side groups, a material with potential for PEM fuel cells, involves a sulfochlorination step to create a soluble chlorosulfonated polymer intermediate. rsc.org This intermediate is then further reacted to produce the final sulfonated polymer. This general methodology highlights the potential role of substituted benzenesulfonyl chlorides, such as this compound, in the development of novel monomers for advanced fuel cell applications.

Stereoselective and Asymmetric Synthesis

Aryl sulfonyl chlorides are valuable reagents in stereoselective and asymmetric synthesis, where the goal is to control the three-dimensional arrangement of atoms in a molecule. These reactions are fundamental in the synthesis of pharmaceuticals and other biologically active compounds where specific stereoisomers are required.

One example of a stereoselective reaction involving an aromatic sulfonyl chloride is the iron-catalyzed regio- and stereoselective chlorosulfonylation of terminal alkynes. This reaction produces (E)-β-chlorovinylsulfones with 100% regio- and stereoselectivity. acs.org The reaction is tolerant of various functional groups, making it a versatile method for the synthesis of stereochemically defined building blocks. acs.org Although the specific use of this compound in such a reaction has not been reported, its nature as an aromatic sulfonyl chloride suggests its potential as a substrate in similar stereoselective transformations, allowing for the introduction of the 2-chloro-4-methylphenylsulfonyl moiety with high stereochemical control.

Computational and Spectroscopic Studies

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) has emerged as a powerful computational tool to investigate the reaction mechanisms of various organic compounds, including arenesulfonyl chlorides. While specific DFT studies exclusively focused on 2-chloro-4-methylbenzenesulfonyl chloride are not extensively detailed in the reviewed literature, broader computational studies on the nucleophilic substitution at the sulfur atom of substituted arenesulfonyl chlorides provide significant insights into its likely reaction pathways.

Research involving the chloride-chloride exchange reaction in a series of 22 variously substituted arenesulfonyl chlorides has been conducted using DFT calculations. These studies have been instrumental in elucidating the mechanistic details of such reactions. The computational findings reveal that for arenesulfonyl chlorides, the chloride exchange reaction proceeds synchronously via a single transition state, which is characteristic of an S(_N)2 (bimolecular nucleophilic substitution) mechanism.

This S(_N)2 pathway involves the nucleophile (in this case, a chloride ion) attacking the electrophilic sulfur atom, leading to a transient pentacoordinate sulfur species (the transition state), and culminating in the displacement of the leaving group (a chloride ion). The synchronous nature of this mechanism implies that bond formation and bond breaking occur in a concerted manner.

The table below summarizes the key aspects of the S(_N)2 reaction pathway for arenesulfonyl chlorides as determined by DFT calculations.

| Feature | Description |

| Reaction Mechanism | S(_N)2 (Bimolecular Nucleophilic Substitution) |

| Key Characteristic | Synchronous (concerted) bond formation and breaking |

| Intermediate | No stable intermediate, proceeds through a transition state |

| Transition State | A single, high-energy pentacoordinate sulfur species |

| Influencing Factors | Electronic effects (electron-withdrawing/donating groups) and steric hindrance on the aromatic ring |

Therefore, based on the comprehensive DFT studies on substituted arenesulfonyl chlorides, it can be inferred that the reactions of this compound with nucleophiles will predominantly follow an S(_N)2 pathway.

Spectroscopic Characterization in Research Contexts (e.g., NMR in synthesis validation)

Spectroscopic techniques are indispensable for the characterization and validation of newly synthesized organic compounds. In the context of this compound and its derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming their molecular structure. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In a typical research setting, after the synthesis of this compound or a related compound, NMR spectroscopy would be employed to verify that the desired product has been obtained. The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for an unambiguous assignment of the structure.

The following table presents the typical ¹H and ¹³C NMR spectral data for p-toluenesulfonyl chloride.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.8 | Doublet | Aromatic protons ortho to the SO₂Cl group |

| ¹H | ~7.4 | Doublet | Aromatic protons meta to the SO₂Cl group |

| ¹H | ~2.5 | Singlet | Methyl (CH₃) protons |

| ¹³C | ~145 | Singlet | Aromatic carbon attached to the methyl group |

| ¹³C | ~135 | Singlet | Aromatic carbon attached to the SO₂Cl group |

| ¹³C | ~130 | Singlet | Aromatic carbons meta to the SO₂Cl group |

| ¹³C | ~128 | Singlet | Aromatic carbons ortho to the SO₂Cl group |

| ¹³C | ~22 | Singlet | Methyl (CH₃) carbon |

For this compound, one would expect a more complex splitting pattern for the aromatic protons in the ¹H NMR spectrum due to the loss of symmetry. The presence of the ortho-chlorine atom would also likely cause a downfield shift for the adjacent aromatic proton. Similarly, in the ¹³C NMR spectrum, six distinct aromatic carbon signals would be anticipated.

Future Research Directions and Emerging Trends

Exploration of New Reactivity Modalities

Future research is poised to move beyond the traditional use of 2-Chloro-4-methylbenzenesulfonyl chloride as a simple precursor for sulfonamides and sulfonates. The focus is shifting towards harnessing the sulfonyl chloride functional group in novel chemical transformations. One emerging trend is its use in transition-metal-catalyzed cross-coupling reactions, where it can serve as a source of an arylsulfonyl group to be incorporated into complex molecular architectures.

Furthermore, investigations into its role in radical chemistry are gaining traction. Under specific conditions, the sulfur-chlorine bond can undergo homolytic cleavage to generate a sulfonyl radical. This highly reactive intermediate can participate in a variety of addition reactions, particularly with unsaturated systems like alkenes and alkynes, opening up new pathways for the synthesis of complex sulfur-containing molecules that are otherwise difficult to access.

Development of Highly Selective and Green Synthetic Methods

A significant trend in modern chemistry is the development of environmentally benign and efficient synthetic processes. Traditional methods for producing sulfonyl chlorides often rely on harsh and hazardous reagents like chlorosulfonic acid, which generate significant amounts of corrosive waste. rsc.orgchemicalbook.com Future research will prioritize the development of "green" alternatives.

These methods focus on using milder, safer, and more sustainable reagents. For instance, protocols utilizing N-chlorosuccinimide (NCS) as a chlorinating agent or metal-free oxidative systems with oxygen as the terminal oxidant are being explored. rsc.orgorganic-chemistry.orgnih.gov These approaches not only reduce hazardous waste but also often proceed under milder conditions with higher selectivity, minimizing the formation of unwanted byproducts. researchgate.net The goal is to create scalable, cost-effective, and environmentally responsible synthetic routes to this compound and its derivatives. rsc.org

Table 1: Comparison of Synthetic Methodologies for Sulfonyl Chlorides

| Feature | Traditional Methods | Emerging Green Methods |

|---|---|---|

| Reagents | Chlorosulfonic acid, Thionyl chloride | N-Chlorosuccinimide (NCS), Oxone, O₂/Catalyst systems |

| Byproducts | Strong acids (e.g., HCl), inorganic salts | Succinimide (B58015) (recyclable), water |

| Reaction Conditions | Often harsh, high temperatures | Mild, often room temperature |

| Environmental Impact | High, significant hazardous waste | Low, reduced waste and energy consumption |

| Safety Concerns | Use of highly corrosive and toxic reagents | Use of safer, more stable reagents |

Expansion of Applications in Drug Discovery and Materials Science

The sulfonyl group is a well-established pharmacophore found in numerous therapeutic agents, valued for its ability to form strong hydrogen bonds and its metabolic stability. sioc-journal.cn Future applications in drug discovery will leverage this compound as a key building block for creating libraries of novel sulfonamide derivatives. These libraries can be screened against a wide array of biological targets, including enzymes and receptors implicated in diseases ranging from cancer to infectious diseases. The specific substitution pattern of the molecule offers a unique scaffold for medicinal chemists to explore structure-activity relationships.

In materials science, the high reactivity of the sulfonyl chloride group makes it an attractive candidate for the development of new functional polymers and materials. It can be used as a monomer or a cross-linking agent to create specialty polymers with enhanced thermal stability, chemical resistance, or specific optical properties. Furthermore, its ability to react with surface hydroxyl or amine groups allows for the functionalization of various substrates, creating surfaces with tailored properties such as hydrophobicity, conductivity, or biocompatibility for applications in coatings, electronics, and biomedical devices.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

The integration of computational chemistry is set to revolutionize the study and application of this compound. Advanced computational modeling, including techniques like Density Functional Theory (DFT), can provide deep insights into the molecule's electronic structure and reactivity. These models can be used to predict the outcomes of unknown reactions, elucidate complex reaction mechanisms, and optimize reaction conditions for higher yield and selectivity, thereby reducing the need for extensive and time-consuming laboratory experimentation. mdpi.com

In the context of drug design, computational tools such as molecular docking and quantitative structure-activity relationship (QSAR) studies will be indispensable. nih.govresearchgate.net These methods allow researchers to simulate the interaction of potential drug candidates derived from this compound with their biological targets. This in silico screening process can predict binding affinities and biological activity, enabling the rational design of more potent and selective therapeutic agents while minimizing the risk of off-target effects. researchgate.net This predictive power accelerates the drug discovery pipeline, making it more efficient and cost-effective.

Table 2: Future Application Areas and Research Focus

| Area | Focus | Potential Impact |

|---|---|---|

| New Reactivity | Radical reactions, Cross-coupling | Access to novel molecular structures, new synthetic pathways |

| Green Synthesis | Metal-free catalysis, sustainable reagents | Reduced environmental footprint, increased process safety |

| Drug Discovery | Synthesis of compound libraries, scaffold for new drugs | Development of new therapeutics for various diseases |

| Materials Science | Functional polymers, surface modification | Creation of advanced materials with tailored properties |

| Computational Modeling | Predictive synthesis, in silico drug design | Accelerated research and development, reduced costs |

Q & A

Q. What are the optimal synthetic routes for preparing 2-chloro-4-methylbenzenesulfonyl chloride, and how can reaction conditions be systematically optimized?

- Methodological Answer : The compound is typically synthesized via sulfonation and chlorination of toluene derivatives. A validated approach involves reacting 4-methylbenzenesulfonic acid with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key parameters to optimize include:

- Catalyst selection : Dimethylformamide (DMF) or FeCl₃ can accelerate chlorination .

- Temperature : Reactions often proceed at reflux (70–100°C) to ensure complete conversion.

- Purification : Distillation or recrystallization from non-polar solvents (e.g., hexane) improves purity.

Table 1 : Reaction condition optimization example:

| Catalyst | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 80 | 85 | 98 |

| FeCl₃ | 100 | 78 | 95 |

| Reference: Synthesis protocols in sulfonyl chloride derivatives |

Q. How should researchers safely handle and store this compound to mitigate reactivity risks?

- Methodological Answer :

- Handling : Use impervious gloves (e.g., nitrile), sealed goggles, and a respirator in fume hoods to avoid exposure to vapors or skin contact. Avoid water contact, as hydrolysis releases HCl .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C. Separate from bases, alcohols, and amines to prevent unintended reactions .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are suitable for studying the electronic structure and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) provides accurate predictions of molecular orbitals, electrostatic potential surfaces, and reaction pathways. Key steps:

- Geometry optimization : Use basis sets like 6-31G(d) to model the sulfonyl chloride group’s electron-withdrawing effects.

- Reactivity analysis : Calculate Fukui indices to predict electrophilic/nucleophilic sites.

Table 2 : Benchmarking DFT functionals for thermochemical accuracy :

| Functional | Avg. Error (kcal/mol) | Applicability |

|---|---|---|

| B3LYP | 2.4 | Atomization |

| M06-2X | 3.1 | Ionization |

| Reference: Validation via experimental thermochemistry |

Q. How can conflicting spectroscopic data (e.g., NMR, IR) for sulfonyl chlorides be resolved during characterization?

- Methodological Answer : Contradictions often arise from solvent effects or impurities. Mitigation strategies:

- NMR : Use deuterated chloroform (CDCl₃) for sharp peaks. Compare with reference spectra of structurally similar compounds (e.g., 3-chloro-4-methylbenzenesulfonyl chloride ).

- IR : Assign the S=O stretch (~1370 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) bands by comparing to computed spectra from DFT.

- Mass Spec : Validate molecular ion peaks (e.g., m/z 225 for [M+H]⁺) against high-resolution data .

Q. What strategies improve regioselectivity in substitution reactions involving this compound?

- Methodological Answer : Control via:

- Directing groups : The methyl group at the 4-position directs electrophilic substitution to the 6-position, while the sulfonyl chloride group deactivates the ring.

- Catalytic systems : Use Pd-based catalysts for cross-couplings or Cu for Ullmann-type reactions.

Example : In amidation, pre-activate the sulfonyl chloride with a base (e.g., Et₃N) to enhance nucleophilic attack at the sulfur center .

Data Contradiction Analysis

Q. How to troubleshoot discrepancies in reported reaction yields for sulfonamide synthesis using this compound?

- Methodological Answer : Variations arise from:

- Moisture sensitivity : Trace water hydrolyzes the sulfonyl chloride, reducing yields. Use molecular sieves or anhydrous solvents.

- Stoichiometry : Excess amine (1.2–1.5 eq.) ensures complete conversion.

Validation : Monitor reaction progress via TLC (Rf shift) or in-situ IR for S=O bond consumption .

Safety and Environmental Considerations

Q. What are the best practices for disposing of waste containing this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。